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Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

Cat. No.: B1296894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical
characteristics of 2-Fluoro-DL-phenylglycine, a synthetic amino acid of interest in peptide
synthesis and drug development. The introduction of a fluorine atom onto the phenyl ring can
significantly influence the compound's conformational preferences, metabolic stability, and
biological activity, making a thorough understanding of its physical properties essential for its
application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Fluoro-DL-
phenylglycine. For properties where experimental data is not readily available, values have
been predicted based on the parent compound, DL-phenylglycine, and established principles of
physical organic chemistry.
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Property Value Source/Method
Molecular Formula CsHsFNO:2 [1112]
Molecular Weight 169.15 g/mol [1][2]
CAS Number 84145-28-8 [1]I3]
White to off-white crystalline ]
Appearance ] Inferred from DL-phenylglycine
powder (Predicted)
Melting Point 290 °C (sublimes) [1][4]
Sparingly soluble in water.
Soluble in acidic and basic
aqueous solutions. Predicted
Solubility to have slightly increased General amino acid properties

solubility in less polar organic
solvents compared to DL-

phenylglycine.

pKai (-COOH)

~2.1 (Predicted)

Inferred from DL-phenylglycine
and electronic effects of

fluorine

pKaz (-NHs*)

~9.0 (Predicted)

Inferred from DL-phenylglycine
and electronic effects of

fluorine

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of amino acids like 2-

Fluoro-DL-phenylglycine are provided below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.
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‘Sample Preparation Measurement

Click to download full resolution via product page

Fig. 1: Workflow for Melting Point Determination.

Solubility Determination

The equilibrium solubility can be determined by the shake-flask method followed by a suitable
analytical technique.

Add excess 2-Fluoro-DL-phenylglycine to a known volume of the solvent (e.g., water, ethanol).

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

:

Separate the solid and liquid phases by centrifugation or filtration.

:

Determine the concentration of the solute in the supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

:

Express solubility in terms of mass/volume (e.g., mg/mL) or molarity.

Click to download full resolution via product page

Fig. 2: Shake-Flask Method for Solubility Determination.
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pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) are determined by titrating an aqueous solution of the
amino acid with a strong base and monitoring the pH.

Click to download full resolution via product page

Fig. 3: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Data

While experimental spectra for 2-Fluoro-DL-phenylglycine are not widely available, the
expected spectral characteristics can be predicted based on its structure and data from
analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-DL-phenylglycine is expected to exhibit characteristic absorption
bands for its functional groups. An ATR-IR spectrum is available in the SpectraBase database.

[5]
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Wavenumber (cm~?) Intensity Assignment

O-H stretch of the carboxylic

3200-2500 Broad )

acid
3100-3000 Medium Aromatic C-H stretch

C=0 stretch of the carboxylic
~1700 Strong )

acid
~1600, ~1475 Medium Aromatic C=C stretches
~1550 Medium N-H bend of the amine

) C-O stretch and O-H bend of

~1400-1300 Medium ] ]

the carboxylic acid
~1250-1000 Strong C-F stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is predicted to show signals for the aromatic protons, the
alpha-proton, and the amine protons. The aromatic region will be complex due to the fluorine
substitution and the resulting splitting patterns.

Chemical Shift (6, ppm) Multiplicity Assignment
~7.5-7.1 Multiplet Aromatic protons (4H)
~4.3 Singlet or broad singlet a-CH (1H)

Variable Broad -NHz and -COOH (3H)

13C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the
molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
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Chemical Shift (6, ppm) Assignment

~175 -COOH

~160 (doublet) C-F of the aromatic ring
~130-115 Aromatic carbons

~58 a-C

Mass Spectrometry

The mass spectrum of 2-Fluoro-DL-phenylglycine is expected to show a molecular ion peak
at m/z = 169. The fragmentation pattern will likely involve the loss of the carboxylic acid group
and cleavage of the side chain.

m/z Possible Fragment lon
169 [M]*

124 [M - COOH]*

96 [CeHaF]*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of 2-
Fluoro-DL-phenylglycine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296894#physical-characteristics-of-2-fluoro-di-
phenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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